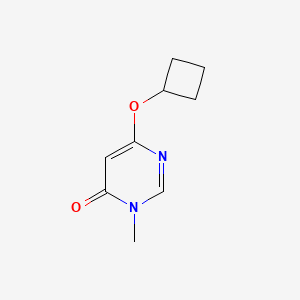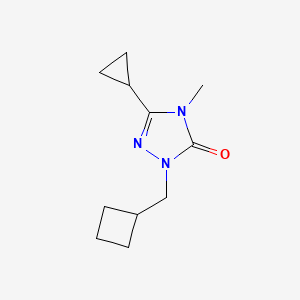
N-(1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a heterocyclic compound that likely contains a pyrazole ring, a piperidine moiety, and a thioacetamide group. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar heterocyclic compounds are discussed, which can provide insights into the potential synthesis and characteristics of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the reaction of intermediates such as oxobutanamide derivatives with various reagents to form pyridine, pyrimidine, or pyrazole derivatives. For instance, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which can further react to form various heterocyclic compounds . Similarly, N-(pyrazol-5-yl)cyanoacetamide derivatives can be synthesized and then reacted with arylaldehydes and malononitrile to form novel pyridine and pyrimidine derivatives . These methods suggest that the target compound could be synthesized through a multi-step reaction sequence involving key intermediates and reagents.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often confirmed using analytical techniques such as NMR, IR, and MS. For example, the structures of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds were confirmed using 1H NMR, 13C NMR, IR, and MS . These techniques would likely be used to analyze the molecular structure of the target compound, ensuring the correct heterocyclic framework and substituents are present.
Chemical Reactions Analysis
Heterocyclic compounds can undergo various chemical reactions to form new derivatives. For instance, thieno[2,3-b]pyridine derivatives can react with hydrazine hydrate, formamide, and benzoyl isothiocyanate to yield a range of products including carbohydrazide derivatives, pyridothienopyrimidines, and thiourea derivatives . These reactions demonstrate the reactivity of the heterocyclic core and the potential for further functionalization of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of different functional groups such as pyrazole, piperidine, and thio
Scientific Research Applications
Antitumor Activities
Research has explored the synthesis and evaluation of pyrazole and acetamide derivatives, revealing their potential antitumor activities. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their effectiveness against human breast adenocarcinoma cell lines, with some showing moderate activity compared to standard antitumor agents (El-Morsy, El-Sayed, & Abulkhair, 2017). This highlights the potential of such compounds in developing new therapeutic agents for cancer treatment.
Antimicrobial and Antioxidant Properties
Nitrogen-containing heterocycles, including pyrazole and acetamide derivatives, have shown pharmacological properties against various diseases. Studies have synthesized and characterized these derivatives, demonstrating their significant antibacterial activity. The antibacterial efficacy of these compounds against strains such as Escherichia coli and Staphylococcus aureus suggests their potential as novel antimicrobial agents (Hussein et al., 2022).
Insecticidal Activities
The development of heterocycles incorporating a thiadiazole moiety has been studied for their insecticidal effects against the cotton leafworm, Spodoptera littoralis. This research indicates the potential application of such compounds in agricultural pest control, showcasing their utility beyond medicinal chemistry (Fadda et al., 2017).
Coordination Complexes and Hydrogen Bonding
Pyrazole-acetamide derivatives have been used to synthesize coordination complexes with metals such as Co(II) and Cu(II). These complexes have been characterized for their structure and studied for their antioxidant activities. The effect of hydrogen bonding on the self-assembly process of these complexes highlights the importance of such derivatives in materials science and coordination chemistry (Chkirate et al., 2019).
properties
IUPAC Name |
N-[1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-12(21)17-15(7-10-23-3)16(22)20-8-4-5-13(11-20)14-6-9-19(2)18-14/h6,9,13,15H,4-5,7-8,10-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWPEHZZLIQKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCCC(C1)C2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B2551714.png)
![{2-Methoxy-5-[(4-(2-pyridyl)piperazinyl)sulfonyl]phenyl}methyl(phenylsulfonyl) amine](/img/structure/B2551715.png)

![N~1~-(4-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2551717.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid](/img/structure/B2551719.png)
![1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]-](/img/structure/B2551720.png)
![2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B2551721.png)


![2-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2551729.png)

![N-(4-chlorobenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide](/img/structure/B2551734.png)
![2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2551735.png)